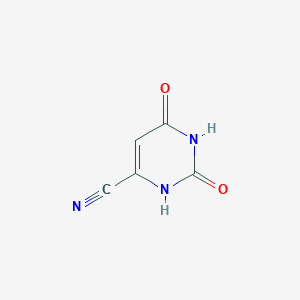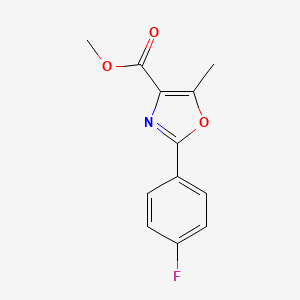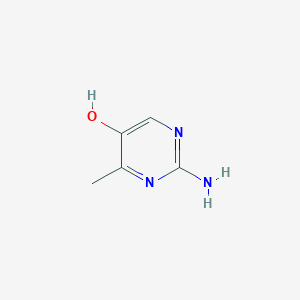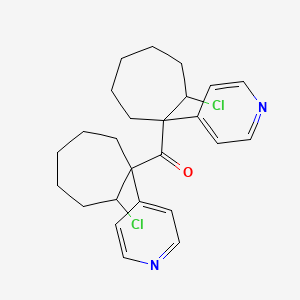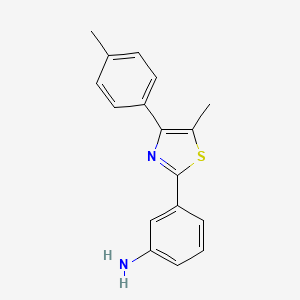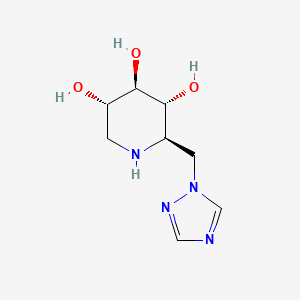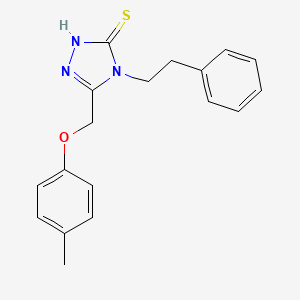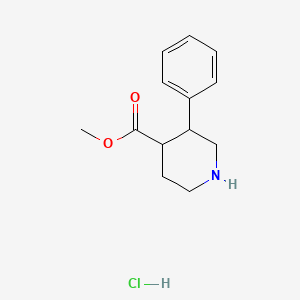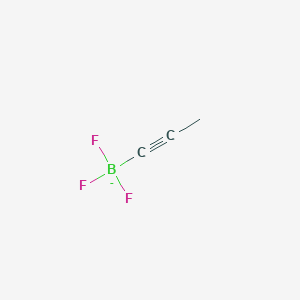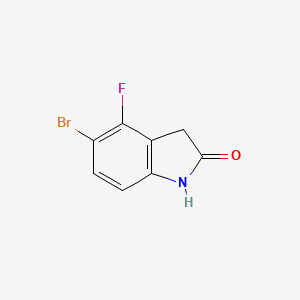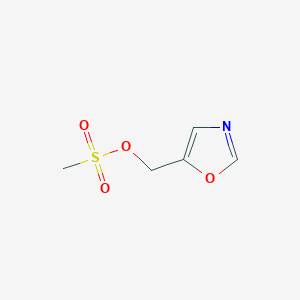
1,3-Oxazol-5-ylmethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazol-5-ylmethyl methanesulfonate is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Oxazole derivatives have gained significant attention due to their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazol-5-ylmethyl methanesulfonate typically involves the reaction of oxazole derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of oxazol-5-ylmethyl methanesulfonate may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of magnetic nanocatalysts has also been explored to enhance the reaction efficiency and facilitate the separation of the catalyst from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions
Oxazol-5-ylmethyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction Reactions: The oxazole ring can be reduced to form oxazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of oxazol-5-ylmethyl derivatives with various functional groups.
Oxidation Reactions: Formation of oxazolone derivatives.
Reduction Reactions: Formation of oxazolidine derivatives.
Aplicaciones Científicas De Investigación
Oxazol-5-ylmethyl methanesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of oxazol-5-ylmethyl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group undergoes nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles such as DNA, proteins, and enzymes. This alkylation can result in the inhibition of biological processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparación Con Compuestos Similares
Oxazol-5-ylmethyl methanesulfonate can be compared with other oxazole derivatives such as:
Oxazolone: Known for its antimicrobial and cytotoxic activities.
Oxazolidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation
Oxazol-5-ylmethyl methanesulfonate is unique due to its methanesulfonate group, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives.
Propiedades
Fórmula molecular |
C5H7NO4S |
|---|---|
Peso molecular |
177.18 g/mol |
Nombre IUPAC |
1,3-oxazol-5-ylmethyl methanesulfonate |
InChI |
InChI=1S/C5H7NO4S/c1-11(7,8)10-3-5-2-6-4-9-5/h2,4H,3H2,1H3 |
Clave InChI |
AZUYXXIBKUVUHT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1=CN=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


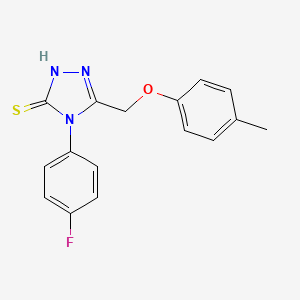
![4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline](/img/structure/B11765446.png)
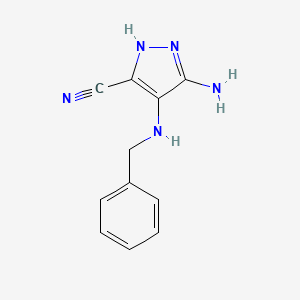
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)
